molecular formula C10H11N3S B1310996 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine CAS No. 919738-05-9

2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine

Cat. No.: B1310996
CAS No.: 919738-05-9
M. Wt: 205.28 g/mol
InChI Key: PZKIIHTUOGOFKQ-UHFFFAOYSA-N
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Description

Chemical Context and Structural Significance in Heterocyclic Chemistry

2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine (C₁₀H₁₁N₃S) is a hybrid heterocyclic compound featuring a thiazole ring fused to a pyridine moiety via an ethanamine linker. Its structure combines the aromatic thiazole core—a five-membered ring containing sulfur and nitrogen—with the six-membered pyridine ring, which introduces a basic nitrogen atom. This dual-heterocyclic architecture confers unique electronic properties, including π-electron delocalization across both rings, enhancing stability and reactivity.

The thiazole component contributes to the compound’s planar geometry and aromaticity, while the pyridine ring introduces a Lewis basic site, enabling hydrogen bonding and coordination chemistry. The ethanamine side chain adds flexibility, facilitating interactions with biological targets such as enzymes or receptors. This structural synergy makes the compound a versatile scaffold in synthetic chemistry, particularly for designing ligands with tailored electronic and steric properties.

Key Structural Features:

  • Thiazole Ring : Stabilizes charge distribution via sulfur’s electronegativity and nitrogen’s lone-pair electrons.
  • Pyridine Ring : Enhances solubility in polar solvents and participates in acid-base reactions.
  • Ethanamine Linker : Introduces rotational freedom, enabling conformational adaptability in molecular recognition.

Historical Development of Thiazole-Pyridine Hybrid Compounds

The synthesis of thiazole-pyridine hybrids emerged from early 20th-century efforts to combine heterocycles for enhanced bioactivity. The Hantzsch thiazole synthesis, developed in 1889, laid the groundwork by enabling cyclization of thioureas with α-haloketones. Pyridine-thiazole hybrids gained prominence in the 1970s with advances in domino reactions, which allowed sequential ring formation without isolating intermediates.

By the 2000s, methodologies evolved to incorporate regioselective functionalization. For example, Shestopalov’s 2010 domino protocol used SN2/Thorpe-Ziegler reactions to synthesize thiazolo[4,5-b]pyridines in one pot, achieving yields >80%. Modern techniques, such as flow synthesis (2024), further optimized efficiency by controlling reaction parameters like temperature and pressure.

Milestones in Synthesis:

Era Methodology Key Advancements
1880s Hantzsch synthesis Thiazole ring formation via cyclization
1970s Domino reactions Multi-step synthesis in single vessel
2010s Regioselective alkylation Targeted functionalization of thiazoles
2020s Continuous flow synthesis High-purity yields (>95%)

Position in Modern Medicinal Chemistry Research

This compound occupies a critical niche in drug discovery due to its dual pharmacophoric elements. Recent studies highlight its role as a kinase inhibitor and antimicrobial agent. For instance, pyridine-thiazole hybrids demonstrated IC₅₀ values of 0.57 μM against leukemia cells (HL-60) by selectively inhibiting PARP1, a DNA repair enzyme. Additionally, derivatives showed >90% inhibition of Staphylococcus aureus growth at 25 μg/mL, attributed to thiazole’s disruption of bacterial cell membranes.

Recent Research Applications:

Study Focus Findings Source
Anticancer activity PARP1 inhibition via DNA damage induction
Antimicrobial efficacy Disruption of Gram-positive cell membranes
Antioxidant potential DPPH radical scavenging (IC₅₀ = 4.67 μg/mL)

The compound’s modular structure enables facile derivatization. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position enhanced anticancer potency by 40% in murine models. Computational docking studies further validate its affinity for ATP-binding pockets in kinases, supporting rational drug design.

Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-4-3-9-7-14-10(13-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKIIHTUOGOFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427660
Record name 2-[2-(3-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919738-05-9
Record name 2-[2-(3-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-bromo-1-(3-pyridinyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is typically carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Positive Allosteric Modulator Activity
Recent studies have identified 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). This receptor is crucial for various physiological functions, including smooth muscle contraction and neurotransmission. The compound demonstrated significant PAM activity, enhancing muscle contraction in isolated rat bladder tissue, indicating its potential utility in treating conditions related to bladder dysfunction .

2. Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing its efficacy and selectivity towards mAChR subtypes. These studies have shown that modifications to the core thiazole structure can lead to enhanced pharmacological profiles. For instance, specific conformations of the compound exhibited increased stability and activity, highlighting the importance of molecular conformation in drug design .

3. Neuropharmacological Research
In neuropharmacology, derivatives of this compound have been evaluated for their potential anti-seizure activities. Experimental models using pentylenetetrazole and maximal electroshock tests have been utilized to assess the compound's efficacy in mitigating seizure activity, suggesting its relevance in epilepsy research .

Medicinal Chemistry Applications

1. Synthesis of Novel Derivatives
The synthetic versatility of this compound has led to the development of various analogues with improved pharmacokinetic properties. These derivatives are being explored for their therapeutic potential against a range of diseases, including neurodegenerative disorders and bladder-related conditions .

2. Drug Delivery Systems
The compound's properties are being investigated for incorporation into drug delivery systems. Its ability to modulate receptor activity makes it a candidate for targeted therapies where precise control over receptor activation is required. This application could enhance the effectiveness of existing treatments while minimizing side effects associated with systemic administration .

Cosmetic Formulations

1. Skin Care Applications
Emerging research indicates potential applications of this compound in cosmetic formulations. Its biochemical properties may be exploited for skin care products aimed at improving skin hydration and elasticity. The compound could serve as an active ingredient that enhances skin barrier function or promotes healing processes .

2. Stability and Efficacy Studies
Formulation studies are necessary to evaluate the stability and efficacy of this compound in topical applications. Research is focusing on how its chemical characteristics can be optimized within cosmetic matrices to ensure safety and effectiveness when applied to the skin .

Mechanism of Action

The mechanism of action of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution

  • 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine (CAS 938283-17-1) This analog substitutes the 3-pyridinyl group with a 4-pyridinyl moiety. Such differences can influence binding affinity in biological targets .

Substituted Aromatic Rings

  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride (CAS 1187830-55-2) Replacing the pyridine with a 4-chlorophenyl group introduces a lipophilic chlorine atom. This modification increases hydrophobicity (ClogP ~2.5 vs. The hydrochloride salt form further enhances solubility compared to free bases .

Alkyl-Substituted Thiazoles

  • 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine (PubChem CID 7536518)
    A methyl group replaces the pyridinyl substituent. The simpler structure reduces molecular weight (142.23 g/mol vs. ~205 g/mol for the parent compound) and steric bulk, which may favor metabolic stability. However, the absence of the pyridine ring eliminates π-π stacking interactions critical for target engagement .

Bulky Substituents

  • 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine (CAS 933707-22-3)
    The isopropyl group introduces significant steric hindrance. While this may reduce binding to sterically sensitive targets, it could improve selectivity by preventing off-target interactions. The compound’s liquid state (vs. solid parent) suggests altered physicochemical properties .

Core Heterocycle Replacements

  • 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915924-57-1)
    Replacing the thiazole with an oxadiazole modifies electronic distribution. Oxadiazoles are more electron-deficient, which may enhance metabolic stability but reduce nucleophilic reactivity. The ethylamine chain remains conserved, underscoring its role as a pharmacophore .

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Notable Features
Parent Compound ~205 1.8 Moderate (HCl salt) Pyridine π-stacking, amine H-bonding
2-(4-Chlorophenyl) analog (HCl) 265.12 2.5 High (salt form) Enhanced lipophilicity
2-Methylthiazole analog 142.23 0.9 High Simplified structure, metabolic stability
Oxadiazole analog 205.22 1.2 Low Electron-deficient core

*Predicted using PubChem data .

Biological Activity

2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine is a heterocyclic compound that combines a pyridine and a thiazole ring, which are often associated with various biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. The aim of this article is to explore the biological activity of this compound through an examination of its structure, mechanisms of action, and related research findings.

Structural Characteristics

The molecular formula of this compound is C10H11N3S, with a molecular weight of 205.28 g/mol. The presence of both thiazole and pyridine rings suggests that this compound may interact with biological targets in a manner similar to other known bioactive compounds.

Property Details
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural FeaturesContains a thiazole ring and a pyridine moiety

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole-pyridine compounds can inhibit the growth of HepG2 and PC12 cancer cells .
  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antibacterial and antifungal properties. For example, derivatives have shown effective minimum inhibitory concentrations (MIC) against bacteria such as Bacillus cereus and Escherichia coli .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, potentially influencing pathways involved in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The thiazole ring can coordinate with metal ions and cofactors, while the pyridine ring may engage in hydrogen bonding and π-π interactions with various enzymes and receptors.
  • Protein-Ligand Interactions : The compound's structural features make it suitable for studies related to protein-ligand interactions, which are crucial for drug design and development.

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines. Specific derivatives showed significant activity against HepG2 cells, indicating potential for further development as anticancer agents .
  • Antimicrobial Testing : Research on antimicrobial activity found that certain thiazole-containing compounds exhibited low MIC values against pathogenic bacteria, suggesting their potential as therapeutic agents in treating infections .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine, and how do reaction conditions influence yield?

The synthesis of thiazole-containing compounds typically involves cyclization reactions between pyridine-derived precursors and sulfur-containing reagents (e.g., Lawesson’s reagent). For example, analogous triazole derivatives are synthesized via microwave-assisted condensation or catalytic coupling, where temperature and solvent polarity critically affect regioselectivity and yield . Optimization of reaction time (e.g., 12–24 hours under reflux) and stoichiometric ratios (e.g., 1:1.2 for pyridine-to-thiazole precursors) is essential to minimize byproducts like unreacted amines or over-oxidized species. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the thiazole ring (C-S-C resonance at ~160–170 ppm) and ethanamine chain (NH2_2 protons at δ 1.5–2.5 ppm). Pyridinyl protons typically appear as multiplet signals in aromatic regions (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for sulfur-containing fragments (e.g., [M+H]+^+ with m/z accuracy < 2 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve polar impurities, with retention times calibrated against known thiazole standards .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis sets) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) into protein targets (e.g., kinase enzymes) identifies potential binding pockets, with scoring functions prioritizing hydrogen bonds between the pyridinyl nitrogen and conserved residues (e.g., Asp86 in EGFR). MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What pharmacological mechanisms are suggested by its structural motifs?

The thiazole ring’s electron-rich sulfur may enhance membrane permeability, while the pyridinyl group facilitates π-π stacking with aromatic residues in enzymatic active sites. Analogous compounds show activity as kinase inhibitors or GPCR modulators. For example, 2-(3-pyridinyl)thiazole derivatives in patent applications exhibit IC50_{50} values < 100 nM against cancer cell lines via ATP-competitive binding . Target validation requires kinase profiling (e.g., Eurofins Panlabs) and functional assays (e.g., cAMP accumulation for GPCRs) .

Q. How should researchers address crystallographic challenges in determining its solid-state structure?

Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is standard. Key steps:

  • Crystal Growth : Slow evaporation from DMSO/ethanol (1:3) at 4°C.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K, with completeness > 98%.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonds (N-H⋯S) validated using Mercury software.
    Disorder in the ethanamine chain may require TWINABS for data correction .

Methodological and Regulatory Considerations

Q. What experimental precautions are necessary due to structural similarities to controlled substances?

Structural analogs (e.g., 2C-T-2, 2C-N) are regulated under Schedule II. Researchers must:

  • Documentation : Maintain synthesis logs and NMR spectra to distinguish the target compound from controlled phenethylamines.
  • Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Storage : Under inert gas (argon) at −20°C to prevent degradation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Mitigation strategies:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine).
  • Meta-Analysis : Apply Fisher’s exact test or Cohen’s d to compare effect sizes across studies .

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